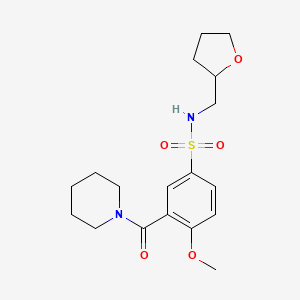![molecular formula C14H19FN2O2 B5299845 methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)
methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate, also known as MBPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MBPA belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential in various diseases.
Mecanismo De Acción
The exact mechanism of action of methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to reduce anxiety-like behavior in animal models. This compound has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. Additionally, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate is its simple and efficient synthesis method, which allows for large-scale production. This compound has also been shown to exhibit significant pharmacological properties in preclinical studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate research. One potential direction is to investigate its potential as a treatment for neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is to investigate its potential as a treatment for inflammatory disorders such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been shown to exhibit significant anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. This compound has also been investigated for its potential as a treatment for various neurological disorders and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
Methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluorobenzylamine with methyl 2-chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
Methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate has been studied extensively for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. This compound has also been investigated for its potential as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
methyl 2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-19-14(18)11-17-8-6-16(7-9-17)10-12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBAPICLCBAOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)
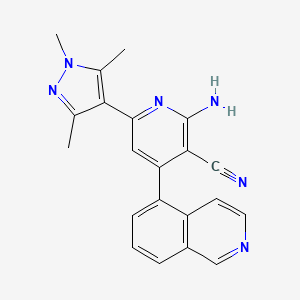
![N-{1-[1-(2-amino-1-methyl-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5299787.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5299790.png)
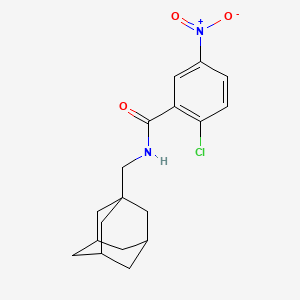
![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)
![6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5299833.png)
![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)
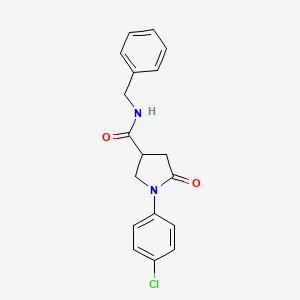
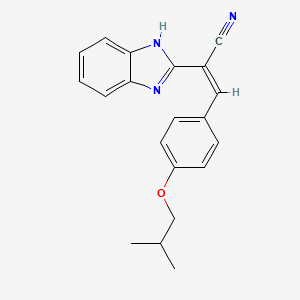
![7-(2,3-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5299867.png)
